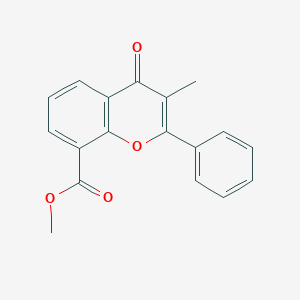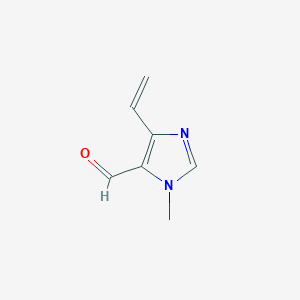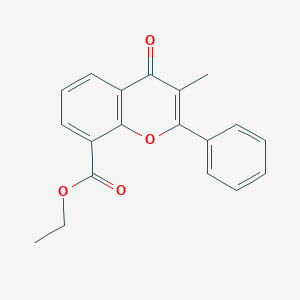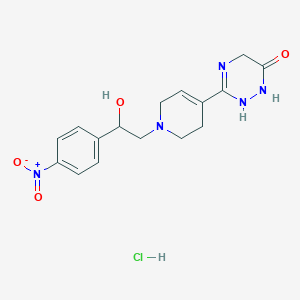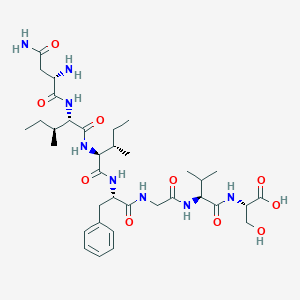
Cystic Fibrosis Transmembrane Conductance Regulator (505-511)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a protein that plays a crucial role in the regulation of salt and water movement across cell membranes. CFTR is a chloride channel, which means that it allows chloride ions to move in and out of cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects the lungs, pancreas, and other organs.
Wirkmechanismus
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) functions as a chloride channel, allowing the movement of chloride ions across cell membranes. This movement of ions is important for maintaining the balance of salt and water in the body. Mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (505-511) gene can disrupt this balance, leading to the development of cystic fibrosis.
Biochemische Und Physiologische Effekte
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) mutations can have a variety of biochemical and physiological effects. In the lungs, Cystic Fibrosis Transmembrane Conductance Regulator (505-511) dysfunction leads to the accumulation of thick, sticky mucus that clogs the airways and makes it difficult to breathe. In the pancreas, Cystic Fibrosis Transmembrane Conductance Regulator (505-511) dysfunction can lead to the production of thick, sticky mucus that blocks the ducts that carry digestive enzymes to the small intestine.
Vorteile Und Einschränkungen Für Laborexperimente
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) has been used extensively in laboratory experiments to study the structure, function, and regulation of the protein. The advantages of using Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in lab experiments include its well-characterized structure and function, as well as the availability of cell lines and animal models that express Cystic Fibrosis Transmembrane Conductance Regulator (505-511). However, there are also limitations to using Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in lab experiments, such as the difficulty of studying the protein in its native environment and the potential for artifacts introduced by overexpression or mutation of the protein.
Zukünftige Richtungen
There are many future directions for research on Cystic Fibrosis Transmembrane Conductance Regulator (505-511). One area of focus is the development of new therapies for cystic fibrosis that target the underlying genetic defect. Another area of focus is the development of new tools and techniques for studying Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in its native environment, such as live-cell imaging and single-molecule analysis. Additionally, there is ongoing research into the regulation of Cystic Fibrosis Transmembrane Conductance Regulator (505-511) and the role of the protein in other physiological processes.
Synthesemethoden
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) is a complex protein that consists of 1,480 amino acids. It is synthesized in the endoplasmic reticulum (ER) of cells and undergoes several post-translational modifications, such as glycosylation and phosphorylation, before it is transported to the cell membrane.
Wissenschaftliche Forschungsanwendungen
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) has been the subject of extensive scientific research, particularly in the field of cystic fibrosis. Researchers have studied the structure, function, and regulation of Cystic Fibrosis Transmembrane Conductance Regulator (505-511) in order to better understand the disease and develop new treatments.
Eigenschaften
CAS-Nummer |
146289-28-3 |
|---|---|
Produktname |
Cystic Fibrosis Transmembrane Conductance Regulator (505-511) |
Molekularformel |
C35H56N8O10 |
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C35H56N8O10/c1-7-19(5)28(43-34(51)29(20(6)8-2)42-30(47)22(36)15-25(37)45)33(50)39-23(14-21-12-10-9-11-13-21)31(48)38-16-26(46)41-27(18(3)4)32(49)40-24(17-44)35(52)53/h9-13,18-20,22-24,27-29,44H,7-8,14-17,36H2,1-6H3,(H2,37,45)(H,38,48)(H,39,50)(H,40,49)(H,41,46)(H,42,47)(H,43,51)(H,52,53)/t19-,20-,22-,23-,24-,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
RAVIEOZVWGZGPK-ZXBNKOTBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N |
Sequenz |
NIIFGVS |
Synonyme |
CFTR (505-511) cystic fibrosis transmembrane conductance regulator (505-511) cystic fibrosis transmembrane conductance regulator peptide (505-511) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



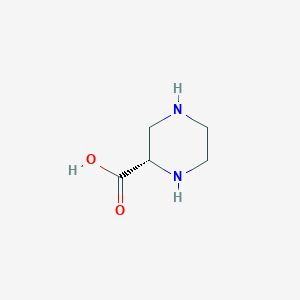
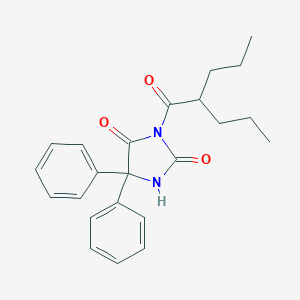
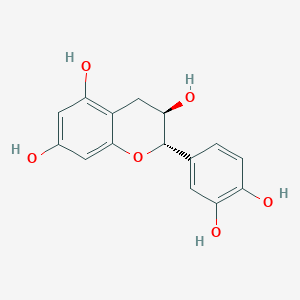
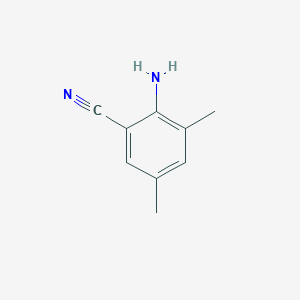
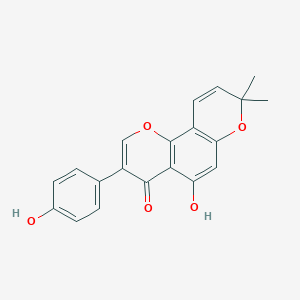
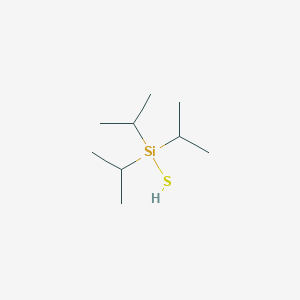
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
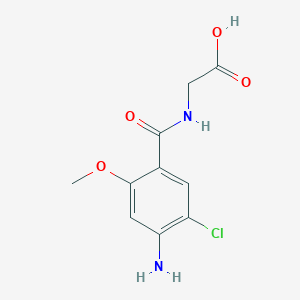
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
